

# What are the physicochemical properties of Methyl 2-methylpentanoate?

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## Compound of Interest

Compound Name: Methyl 2-methylpentanoate

Cat. No.: B1584356

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An In-depth Technical Guide: Physicochemical Properties of **Methyl 2-methylpentanoate**

## Introduction

**Methyl 2-methylpentanoate** (CAS No. 2177-77-7) is an organic compound classified as a fatty acid ester.<sup>[1]</sup> It is the methyl ester of 2-methylpentanoic acid. Structurally, it features a branched alkyl chain, which imparts specific physical and chemical characteristics that are distinct from its straight-chain isomers. This compound is primarily recognized for its strong, sweet, and fruity aroma, often described with notes of apple and pineapple.<sup>[2][3]</sup> Consequently, it holds significant value in the flavor and fragrance industries, where it is utilized as an additive in food products, beverages, cosmetics, and perfumes.<sup>[4][5]</sup> This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, and handling, tailored for researchers and professionals in chemical and pharmaceutical development.

## Section 1: Chemical Identity and Structure

A precise understanding of the compound's identity is foundational for all scientific investigation.

### 1.1 Identifiers and Nomenclature

- IUPAC Name: **methyl 2-methylpentanoate**<sup>[6]</sup>

- Synonyms: Methyl 2-methylvalerate, 2-Methylpentanoic acid methyl ester, Valeric acid, 2-methyl-, methyl ester[7][8]
- CAS Number: 2177-77-7[8]
- Molecular Formula: C<sub>7</sub>H<sub>14</sub>O<sub>2</sub>[9][10]
- Molecular Weight: 130.18 g/mol [6][11]
- InChI Key: ZTULNMNIVVMLIU-UHFFFAOYSA-N[7]
- Canonical SMILES: CCCC(C)C(=O)OC[2]

### 1.2 Molecular Structure

The structure consists of a pentyl chain with a methyl group at the second (alpha) carbon. The carboxyl group is esterified with a methyl group. This branching influences its steric hindrance and electronic distribution, affecting reactivity and physical properties like boiling point and solubility.

Caption: 2D structure of **Methyl 2-methylpentanoate**.

## Section 2: Physicochemical Properties

The functional utility of a compound is dictated by its physical properties. The data below is aggregated from various authoritative sources.

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[3][6][7]
Odor	Sweet, fruity, apple, pineapple	[2][3]
Boiling Point	135.1 °C at 760 mmHg 45.0 °C at 0.20 mmHg	[8] [3][6]
Density	0.878 - 0.881 g/mL at 25 °C	[3][6]
Refractive Index	1.400 - 1.405 at 20 °C	[3][6]
Flash Point	33.4 °C (90.0 °F)	[5][8]
Vapor Pressure	7.85 mmHg at 25 °C	[3][8]
Water Solubility	1070 mg/L at 25 °C (estimated)	[3][5]
LogP (o/w)	2.1	[2][8]
Solubility	Soluble in organic solvents like ethanol	[2]

The ester functionality introduces polarity, but the seven-carbon aliphatic chain makes the molecule largely nonpolar. This explains its low solubility in water and high solubility in organic solvents like ethanol.[2][7] The branching at the  $\alpha$ -carbon slightly lowers the boiling point compared to its linear isomer, methyl hexanoate (Boiling Point ~151 °C), due to a reduction in the surface area available for intermolecular van der Waals forces.

## Section 3: Spectroscopic Profile

Spectroscopic analysis is critical for the structural elucidation and purity assessment of synthesized or isolated compounds.

- $^1\text{H}$  NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include a singlet for the methoxy protons ( $-\text{OCH}_3$ ) around 3.6 ppm, a multiplet for the single proton at the chiral center ( $\alpha$ -carbon), and various multiplets for the propyl chain protons. The terminal methyl groups will appear as triplets.

- $^{13}\text{C}$  NMR (Carbon-13 Nuclear Magnetic Resonance): The  $^{13}\text{C}$  NMR spectrum will display seven unique carbon signals. The carbonyl carbon of the ester group will be the most downfield signal (typically  $>170$  ppm). The methoxy carbon will appear around 50-60 ppm, and the remaining aliphatic carbons will resonate in the upfield region.
- IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the ester group, typically appearing around  $1735\text{--}1750\text{ cm}^{-1}$ . C-O stretching vibrations will also be present in the  $1000\text{--}1300\text{ cm}^{-1}$  region.
- Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z = 130$ . Common fragmentation patterns for esters include the McLafferty rearrangement and cleavage at the ester linkage, leading to characteristic fragment ions.<sup>[6]</sup>

Spectral data for **Methyl 2-methylpentanoate** can be accessed from public databases such as the NIST Chemistry WebBook and PubChem.<sup>[6][9]</sup>

## Section 4: Synthesis and Characterization

### 4.1 Synthesis Protocol: Fischer Esterification

The most direct and common laboratory synthesis is the Fischer esterification of 2-methylpentanoic acid with methanol, using a strong acid catalyst.

**Causality:** This acid-catalyzed nucleophilic acyl substitution is an equilibrium process. To drive the reaction toward the product (the ester), an excess of one reactant (typically the alcohol, methanol, as it is inexpensive and easily removed) is used, and the water byproduct is removed as it forms.

**Methodology:**

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylpentanoic acid (1.0 eq) and an excess of methanol (5-10 eq).
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) or p-toluenesulfonic acid (approx. 2-5 mol%) to the mixture.

- **Reflux:** Heat the mixture to reflux (approximately 65-70 °C) for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup - Neutralization:** After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) to neutralize the acid catalyst. Caution:  $\text{CO}_2$  evolution will occur.
- **Workup - Extraction:** Extract the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) two to three times. Combine the organic layers.
- **Workup - Washing:** Wash the combined organic layers with brine (saturated  $\text{NaCl}$  solution) to remove residual water and water-soluble impurities.
- **Drying and Filtration:** Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), then filter to remove the solid.
- **Purification:** Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation to yield pure **Methyl 2-methylpentanoate**.



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Caption: Workflow for the synthesis of **Methyl 2-methylpentanoate**.

## 4.2 Characterization Workflow

To ensure the integrity of the synthesized product, a multi-step characterization process is essential. This workflow serves as a self-validating system.

- **Purity Assessment:** Initially, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is used to determine the purity of the distilled

product. A single, sharp peak indicates high purity.

- **Structural Confirmation:** The identity of the compound is confirmed using the spectroscopic methods outlined in Section 3.  $^1\text{H}$  and  $^{13}\text{C}$  NMR will confirm the carbon-hydrogen framework, while IR spectroscopy will verify the presence of the key ester functional group.
- **Physical Property Verification:** The measured refractive index and density of the purified sample should be compared with literature values (Section 2) as a final check of identity and purity.

## Section 5: Applications and Industrial Relevance

The primary application of **Methyl 2-methylpentanoate** stems from its organoleptic properties.

- **Flavor & Fragrance:** It is a widely used flavoring agent in the food industry, incorporated into products like baked goods, candies, and meat products to impart a fruity taste and aroma.[4] [5] In perfumery, it contributes fruity top notes to fragrance compositions for cosmetics, soaps, and detergents.[4][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its use as a flavoring agent and concluded it poses no safety concern at current intake levels.[6]
- **Organic Synthesis:** As an ester, it can serve as a precursor or intermediate in the synthesis of more complex molecules. It can undergo reactions typical of esters, such as hydrolysis, transesterification, and reduction.[4]
- **Other Potential Uses:** It has been investigated for use as a plasticizer in the manufacturing of plastics.[4]

## Section 6: Safety and Handling

Adherence to safety protocols is paramount when working with any chemical substance.

- **Hazards Identification:** **Methyl 2-methylpentanoate** is classified as a flammable liquid and vapor.[6][12] It may cause skin and eye irritation upon contact.[5][12]
- **Handling Precautions:** Use in a well-ventilated area or fume hood.[12] Keep away from heat, sparks, open flames, and other ignition sources. Grounding and bonding of containers and

receiving equipment are necessary to prevent static discharge.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[12]
- First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Always consult the latest Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[12]

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